Vaniprevir
Overview
Description
Vaniprevir, also known as MK-7009, is a macrocyclic hepatitis C virus (HCV) non-structural 3/4A protease inhibitor. It was developed by Merck & Co. and is used in the treatment of chronic hepatitis C virus infections. This compound is particularly effective against HCV genotype 1, which is the most common genotype worldwide .
Preparation Methods
The synthesis of vaniprevir involves the construction of a 20-membered macrocycle. One of the key steps in its synthesis is the ring-closing metathesis (RCM) reaction. This method involves the use of a ruthenium catalyst and the diene substrate, which are added simultaneously and slowly to achieve high yields. The reaction is conducted at a high concentration (0.13 M) and low catalyst loading (0.2 mol%) to optimize the macrocyclization process .
Another method involves macrolactamization, which was found to give the highest yields under relatively high reaction concentrations. This method was optimized for the ring-formation step and the synthesis of key intermediates en route to this compound .
Chemical Reactions Analysis
Vaniprevir undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups in the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Vaniprevir has been extensively studied for its applications in the treatment of hepatitis C virus infections. It has been shown to significantly increase virologic response rates in patients with HCV genotype 1 when added to peginterferon and ribavirin therapy. Clinical trials have demonstrated its efficacy in both treatment-naive and treatment-experienced patients .
In addition to its antiviral properties, this compound has been studied for its potential use in other areas of medicine. For example, its mechanism of action as a protease inhibitor makes it a valuable tool for studying protease-related diseases and developing new therapeutic strategies .
Mechanism of Action
Vaniprevir exerts its effects by inhibiting the HCV non-structural 3/4A protease, an enzyme essential for the replication of the virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This mechanism of action is similar to other protease inhibitors used in the treatment of viral infections .
Comparison with Similar Compounds
Vaniprevir is part of a class of compounds known as HCV protease inhibitors. Other similar compounds include telaprevir, boceprevir, and simeprevir. While all these compounds share a common mechanism of action, this compound is unique in its macrocyclic structure, which enhances its binding affinity and specificity for the HCV protease .
Telaprevir: Another HCV protease inhibitor, telaprevir, is used in combination with peginterferon and ribavirin for the treatment of HCV genotype 1. It has a different chemical structure compared to this compound.
Boceprevir: Boceprevir is also used in combination therapy for HCV genotype 1. It has a linear structure, unlike the macrocyclic structure of this compound.
Simeprevir: Simeprevir is another macrocyclic HCV protease inhibitor, but it differs from this compound in its chemical composition and pharmacokinetic properties
Properties
CAS No. |
923590-37-8 |
---|---|
Molecular Formula |
C38H55N5O9S |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
21-tert-butyl-N-[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide |
InChI |
InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25?,26?,29?,30?,38-/m1/s1 |
InChI Key |
KUQWGLQLLVFLSM-LTVHCFJNSA-N |
Isomeric SMILES |
CCC1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
SMILES |
CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
Canonical SMILES |
CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
Appearance |
Solid powder |
923590-37-8 | |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 7009 MK-7009 MK7009 vaniprevi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.